2-(3-Bromophenyl)-1,3-oxathiane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
947534-46-5 |
|---|---|
Molecular Formula |
C10H11BrOS |
Molecular Weight |
259.16 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1,3-oxathiane |
InChI |
InChI=1S/C10H11BrOS/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6H2 |
InChI Key |
MEEWQZWPLNYYER-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(SC1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Stereochemical Investigations and Conformational Analysis of 1,3 Oxathianes
Configurational Assignments in 2-Aryl-1,3-oxathianes
The presence of a stereocenter at the C2 position of the 1,3-oxathiane (B1222684) ring, substituted with a 3-bromophenyl group, gives rise to the possibility of enantiomers and, in substituted rings, diastereomers. The assignment of the absolute and relative configurations is fundamental to understanding the compound's chemical behavior.
Absolute Configuration Determination of Bromophenyl-Substituted Oxathianes
In the absence of direct crystallographic evidence for 2-(3-bromophenyl)-1,3-oxathiane, alternative methods are often employed. These include:
Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be used to correlate the stereochemistry of the title compound with that of structurally similar compounds whose absolute configurations are known.
Asymmetric Synthesis: Synthesis from a chiral precursor of known configuration can establish the absolute stereochemistry of the product. For instance, the enantioselective synthesis of related compounds like (+)-cis-2-methyl-4-propyl-1,3-oxathiane has been achieved, securing its absolute configuration.
Diastereomeric Ratio Analysis in Synthetic Products
When the 1,3-oxathiane ring is further substituted, leading to the formation of diastereomers, the analysis of their ratio in the synthetic product is critical. The reaction of 3-bromobenzaldehyde (B42254) with 3-mercaptopropanol would yield cis- and trans-isomers of this compound. The ratio of these diastereomers is governed by the reaction mechanism and the thermodynamic stability of the products.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining diastereomeric ratios. The protons on the 1,3-oxathiane ring, particularly the anomeric proton at C2, will exhibit distinct chemical shifts and coupling constants for each diastereomer. Integration of the corresponding signals in the ¹H NMR spectrum allows for the quantification of each isomer. For example, in related 2,3,6-triaryl-1,4-oxathiin S,S-dioxides, large coupling constants (11.3 to 11.7 Hz) for the C2 and C3 protons are indicative of a diaxial configuration, confirming a trans stereochemistry. mdpi.com
Conformational Preferences and Dynamics of the 1,3-Oxathiane Ring
The 1,3-oxathiane ring is not planar and, like cyclohexane (B81311), adopts various conformations to relieve ring strain. The presence of the heteroatoms (oxygen and sulfur) and the bulky 2-aryl substituent significantly influences these conformational preferences.
Chair Conformation Predominance and Deviations
Computational and experimental studies have shown that the 1,3-oxathiane ring predominantly adopts a chair conformation. This conformation minimizes torsional and angle strain. However, due to the different covalent radii and bond lengths of C-O, C-S, and C-C bonds, the 1,3-oxathiane chair is puckered and distorted compared to the cyclohexane chair.
Other conformations, such as the twist-boat, are higher in energy. The energy difference between the chair and twist forms in 1,3-oxathianes is a subject of detailed study, with the chair form being significantly more stable.
Equatorial vs. Axial Preferences of the 2-Aryl Substituent
In a monosubstituted six-membered ring, a substituent can occupy either an axial or an equatorial position. For the this compound in its chair conformation, the bulky 3-bromophenyl group will have a strong preference for the equatorial position. This preference is driven by the avoidance of steric strain that would arise from 1,3-diaxial interactions between the axial aryl group and the axial hydrogens at C4 and C6.
The conformational equilibrium between the axial and equatorial conformers can be quantified by the conformational free energy difference (ΔG°). For a phenyl group in a cyclohexane ring, this value is approximately 3 kcal/mol in favor of the equatorial position. A similar, if not greater, preference is expected for the larger 3-bromophenyl group in the 1,3-oxathiane ring. NMR studies on 2-substituted 1,3-dioxanes have confirmed the strong equatorial preference of aryl substituents.
Table 1: Conformational Preferences of 2-Substituents in Heterocyclic Rings
| Ring System | 2-Substituent | Preferred Position | Driving Factor |
| 1,3-Oxathiane | 3-Bromophenyl | Equatorial | Avoidance of 1,3-diaxial interactions |
| 1,3-Dioxane | Phenyl | Equatorial | Avoidance of 1,3-diaxial interactions |
| Cyclohexane | Phenyl | Equatorial | Avoidance of 1,3-diaxial interactions |
This table is generated based on established principles of conformational analysis.
Ring-Flipping Dynamics and Energetic Barriers
At room temperature, the 1,3-oxathiane ring is not static but undergoes rapid ring inversion, also known as a chair-to-chair interconversion or "ring flip." During this process, an equatorial substituent becomes axial, and vice versa.
The energy barrier for this ring flip is a key parameter of the molecule's dynamic behavior. For cyclohexane, this barrier is approximately 10-11 kcal/mol. In 1,3-oxathiane, the barrier is expected to be of a similar magnitude. The transition state for this process is thought to be a half-chair or twist-boat conformation. Variable-temperature NMR (VT-NMR) spectroscopy is the primary experimental technique used to study these dynamics. By cooling a sample, the rate of ring inversion can be slowed to the NMR timescale, allowing for the observation of separate signals for the axial and equatorial protons. From the coalescence temperature of these signals, the free energy of activation (ΔG‡) for the ring flip can be calculated. While specific data for this compound is not available, studies on related systems provide insight into the expected energetic barriers.
Influence of Aromatic Substitution (e.g., Bromo-Group) on Conformational Landscape
The conformational equilibrium of the 1,3-oxathiane ring is significantly influenced by the nature and position of its substituents. For 2-substituted 1,3-oxathianes, the primary conformational equilibrium is between two chair forms, one with the substituent in an axial position and the other with the substituent in an equatorial position. The introduction of an aromatic substituent, such as a phenyl group, at the 2-position introduces further complexity due to the rotational freedom of the aryl group and its potential steric and electronic interactions with the heterocyclic ring.
In the case of This compound , the conformational landscape is governed by a combination of steric hindrance, electronic effects, and stereoelectronic interactions such as the anomeric effect. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated heterocyclic ring to favor the axial orientation, contrary to what would be predicted based on steric bulk alone. wikipedia.org This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of the endocyclic heteroatom (in this case, oxygen or sulfur) and the antibonding σ* orbital of the exocyclic C-substituent bond. wikipedia.orgdypvp.edu.in
The bromo-substituent on the phenyl ring in the meta position has both inductive and resonance effects that can influence the electron distribution of the aromatic ring and its interaction with the 1,3-oxathiane system. libretexts.org The bromine atom is an electron-withdrawing group via the inductive effect due to its high electronegativity. libretexts.org It also has a weak deactivating resonance effect. These electronic modifications can subtly alter the energy of the frontier orbitals of the phenyl ring, which in turn could influence the conformational preference through interactions with the orbitals of the 1,3-oxathiane ring.
From a steric perspective, the 3-bromophenyl group is bulky. Generally, bulky substituents prefer to occupy the equatorial position in a chair conformation to minimize unfavorable 1,3-diaxial interactions. libretexts.org However, the preference for the axial or equatorial orientation of the 2-aryl group in 1,3-oxathianes is a fine balance between the steric demands of the substituent and the stabilizing anomeric effect. The presence of the sulfur atom in the ring, with its longer C-S bonds compared to C-O bonds, can lead to a more distorted chair conformation compared to 1,3-dioxanes, which can also affect the conformational equilibrium.
Table 1: Predicted Conformational Influences on this compound
| Interaction | Favoring Equatorial Conformer | Favoring Axial Conformer | Notes |
| Steric Hindrance | High | Low | The bulky 3-bromophenyl group minimizes steric clashes in the equatorial position. |
| Anomeric Effect | Low | High | A potential stabilizing interaction between a lone pair on the ring oxygen and the σ* orbital of the C2-Aryl bond may favor the axial conformer. The involvement of sulfur's lone pairs is also a possibility. |
| Electronic Effects of 3-Bromo Substituent | Moderate | Moderate | The electron-withdrawing nature of bromine can influence the electronic character of the aryl ring, potentially affecting its interaction with the oxathiane ring, but a strong directional preference is not immediately obvious without specific data. |
It is important to note that the rotational orientation of the 3-bromophenyl group itself will also be a key factor, with the molecule likely adopting a conformation that minimizes steric interactions between the ortho-hydrogens of the phenyl ring and the hydrogens on the 1,3-oxathiane ring.
Prochirality in 1,3-Oxathiane Systems and Related Stereochemical Features
Prochirality is a geometric property of an achiral object that allows it to become chiral in a single desymmetrization step. libretexts.orglibretexts.org A prochiral center is a tetrahedral carbon atom bonded to two identical groups and two different groups. Replacing one of the identical groups with a different group creates a chiral center. libretexts.orglibretexts.org The two identical groups are termed heterotopic and can be either enantiotopic or diastereotopic.
In the case of This compound , several prochiral centers and features can be identified. The carbon atom at the 2-position (C2) of the 1,3-oxathiane ring is a prochiral center if we consider the two pathways of approach of a nucleophile to the sp2-hybridized carbon of the corresponding carbonyl precursor during its synthesis. Once the 3-bromophenyl group is attached, C2 becomes a stereocenter if the substitution pattern on the ring allows for chirality.
The concept of prochirality also extends to the faces of the planar phenyl ring. The two faces of the 3-bromophenyl ring are diastereotopic due to the chirality of the rest of the molecule. An approaching reagent would "see" two different faces of the ring, which can lead to stereoselectivity in reactions involving the aromatic ring.
Table 2: Prochiral Features in this compound
| Feature | Location | Description | Stereochemical Implication |
| Prochiral Methylene (B1212753) Hydrogens | C4 and C6 | The two hydrogens on each of these carbons are diastereotopic. | In NMR spectroscopy, these hydrogens are expected to be chemically non-equivalent and should give rise to distinct signals with different coupling constants. Enzymes and chiral reagents can differentiate between these two hydrogens. |
| Prochiral Faces of the Phenyl Ring | 3-Bromophenyl group | The Re and Si faces of the aromatic ring are diastereotopic. | Reactions involving addition to the aromatic ring can proceed with diastereoselectivity. |
The recognition of these prochiral features is crucial in understanding the stereochemical outcomes of reactions involving this compound and in the interpretation of its spectroscopic data, particularly NMR spectra. The diastereotopic nature of the methylene protons can provide valuable information about the conformation and rigidity of the 1,3-oxathiane ring.
Reactivity and Advanced Chemical Transformations of 2 3 Bromophenyl 1,3 Oxathiane
Nucleophilic Reactivity at the Bromophenyl Moiety
The carbon-bromine bond in the 3-bromophenyl moiety is a key functional group that facilitates the formation of new carbon-carbon and carbon-heteroatom bonds. This is typically achieved through the formation of organometallic intermediates.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org For 2-(3-bromophenyl)-1,3-oxathiane, the aryl bromide functionality readily participates in this reaction, allowing for the synthesis of various biaryl compounds and their analogues. tcichemicals.com The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids and esters. tcichemicals.com
The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. scispace.com Electron-rich and sterically hindered phosphine ligands are often employed to enhance catalyst activity and stability. libretexts.org
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | Biphenyl derivative |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | Methoxybiphenyl derivative |
| Naphthalene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | Naphthylphenyl derivative |
| Thiophene-3-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | Thienylphenyl derivative |
| trans-2-Phenylvinylboronic acid | Pd(PPh₃)₄ | NaOEt | Ethanol | Stilbene derivative |
This table presents typical conditions for Suzuki-Miyaura cross-coupling reactions involving aryl bromides. The specific conditions for this compound would require experimental optimization.
Lithium-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organohalide into a highly nucleophilic organolithium species. mt.com Treating this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) results in a rapid exchange of the bromine atom for lithium. researchgate.net This generates the intermediate 2-(3-lithiophenyl)-1,3-oxathiane.
This aryllithium reagent is a potent nucleophile and can react with a wide array of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. mt.com This two-step sequence provides a versatile method for introducing various functional groups onto the aromatic ring at the position formerly occupied by bromine. The reaction must be carried out under anhydrous and inert conditions due to the high reactivity of organolithium compounds. reddit.com
| Electrophile | Reagent | Resulting Functional Group |
| Aldehyde | RCHO | Secondary alcohol |
| Ketone | RCOR' | Tertiary alcohol |
| Carbon dioxide | CO₂ (s) | Carboxylic acid |
| N,N-Dimethylformamide | DMF | Aldehyde |
| Alkyl halide | R-X | Alkyl group |
| Weinreb amide | RCON(Me)OMe | Ketone |
This table illustrates the functional groups that can be introduced onto the phenyl ring of this compound via lithiation and electrophilic quenching.
Ring-Opening Reactions of 1,3-Oxathianes in Organic Synthesis
The 1,3-oxathiane (B1222684) ring is a cyclic thioacetal, which is often used as a protecting group for carbonyl compounds due to its stability under both basic and mildly acidic conditions. researchgate.net The cleavage of this ring, or deprotection, regenerates the original carbonyl compound and is a key step in many multi-step syntheses.
The most common method for cleaving 1,3-oxathianes is through acid-catalyzed hydrolysis. nih.govsci-hub.se The reaction proceeds by protonation of one of the heteroatoms (typically the more basic oxygen), followed by ring opening to form a resonance-stabilized carbocation intermediate (a thiocarbenium ion). rsc.org This intermediate is then trapped by water, and subsequent steps lead to the formation of the corresponding aldehyde—in this case, 3-bromobenzaldehyde (B42254)—and 3-mercaptopropan-1-ol.
A variety of reagents can effect this transformation, ranging from aqueous Brønsted acids to Lewis acids and oxidative systems that target the sulfur atom. researchgate.netsci-hub.se The choice of reagent can be critical to ensure chemoselectivity in the presence of other acid-sensitive functional groups. organic-chemistry.org
| Reagent Class | Examples | Conditions |
| Brønsted Acids | HCl (aq), H₂SO₄ (aq), HClO₄ | Water, Dioxane/Water |
| Lewis Acids | BF₃·OEt₂, TiCl₄, Er(OTf)₃ | Aprotic solvent (e.g., CH₂Cl₂) |
| Mercury Salts | HgCl₂, Hg(ClO₄)₂ | Aqueous acetone or acetonitrile |
| Oxidizing Agents | I₂, N-Bromosuccinimide (NBS) | Aqueous organic solvent |
This table summarizes various reagents used for the cleavage of thioacetals, including 1,3-oxathianes.
While acid-catalyzed cleavage is more prevalent, ring-opening of certain sulfur-oxygen heterocycles can also be induced by a base. nih.govresearchgate.net For 1,3-oxathianes, this is less common and typically requires specific structural features or harsh conditions. The reaction may be initiated by the deprotonation of a carbon alpha to the sulfur atom, potentially leading to a ring-opening fragmentation if a stable leaving group is present or if the ring is strained. nih.gov
A ring-opening event can also serve as the first step in a cascade reaction. 20.210.105 Cascade reactions, which involve two or more bond-forming transformations in a single operation without isolating intermediates, are highly efficient in building molecular complexity. 20.210.105beilstein-journals.org For instance, if the base-induced ring-opening of this compound were to generate a thiol and an enol ether, these newly formed functional groups could potentially undergo a subsequent intramolecular cyclization or condensation, leading to a more complex heterocyclic system in a one-pot process. nih.gov
Regioselectivity is a key consideration in the ring-opening of unsymmetrical cyclic systems. researchgate.net In the acid-catalyzed hydrolysis of this compound, the cleavage occurs at the C2 carbon (the thioacetal carbon). This is because the resulting positive charge in the intermediate is stabilized by resonance with both the adjacent sulfur and oxygen atoms, as well as by the phenyl ring. This electronic effect strongly favors cleavage of the C2-S and C2-O bonds over the other bonds in the ring. magtech.com.cnstackexchange.com
The initial protonation is likely to occur on the oxygen atom, followed by C-O bond cleavage to form a sulfur-stabilized carbocation, which is a key intermediate in thioacetal hydrolysis. sci-hub.se The balance between steric and electronic factors governs the regioselectivity of ring-opening reactions. magtech.com.cn In acid-catalyzed processes involving intermediates with significant carbocation character, electronic effects that stabilize the positive charge are typically dominant. stackexchange.com
Stereoselectivity becomes important when the oxathiane ring contains stereocenters. While the parent this compound is achiral, derivatives with substituents on the ring can exist as stereoisomers. In such cases, the stereochemistry of the ring can direct the approach of reagents and influence the stereochemical outcome of reactions at the C2 position or during ring-opening processes. acs.orgnih.govacs.org
Functionalization through C-H Activation and Radical Chemistry
The strategic location of C-H bonds on the this compound scaffold, particularly the benzylic proton at the C-2 position, presents unique opportunities for direct functionalization. Transition metal-catalyzed C-H activation has emerged as a powerful tool in organic synthesis, allowing for the conversion of strong C-H bonds into weaker C-metal bonds, which can then be functionalized. youtube.com This approach is highly atom-economical and can reduce the number of steps required in a synthetic sequence compared to traditional cross-coupling methods that necessitate pre-functionalized starting materials. nih.gov The C-H bond at the 2-position of the oxathiane ring is activated by both the adjacent sulfur atom and the 3-bromophenyl group, making it a prime target for such transformations. Mechanisms for this activation can include oxidative addition, concerted metalation-deprotonation, or sigma-bond metathesis, depending on the transition metal and its oxidation state. youtube.comyoutube.com
Aerobic Oxidation Pathways for C-C Bond Formation
The direct oxidation of C(sp³)-H bonds using molecular oxygen as the terminal oxidant is a highly desirable and sustainable synthetic strategy. nih.govmdpi.com For this compound, the benzylic C-H bond is susceptible to aerobic oxidation, often facilitated by photocatalysis or transition metal catalysts. nih.gov In a potential photocatalytic cycle, a photosensitizer absorbs light and initiates a single-electron transfer (SET) process, generating a radical cation from the substrate. mdpi.com Subsequent deprotonation yields a carbon-centered radical at the 2-position. This radical can react with molecular oxygen (O₂) to form a peroxyl radical, which can then be converted into various oxygenated products or serve as an intermediate for C-C bond formation. For instance, coupling with another radical species or participation in oxidative coupling reactions can lead to the formation of new carbon-carbon bonds. While direct C-C bond formation via aerobic oxidation is complex, the initial oxidation to an alcohol, ketone, or other intermediate opens pathways for subsequent C-C bond-forming reactions. Metal-free methods using radical initiators like AIBN in the presence of oxygen have also been shown to facilitate the cleavage of C-C bonds in related systems, which could be adapted for C-C formation under different conditions. researchgate.net
Radical Addition Reactions to the Oxathiane Scaffold
The generation of a radical on the 1,3-oxathiane scaffold is a key step toward functionalization via radical addition. wikipedia.org The most plausible site for radical formation is the C-2 position, through hydrogen atom abstraction from the benzylic C-H bond by a radical initiator, such as those derived from the thermal decomposition of peroxides or AIBN. libretexts.orgpharmaguideline.com Once formed, this C-2 oxathiane radical can engage in addition reactions with various unsaturated substrates, such as alkenes and alkynes, in a radical chain-propagation mechanism. libretexts.org
The process typically involves three main stages:
Initiation: A radical initiator generates a reactive radical species. pharmaguideline.com
Propagation: The initiator radical abstracts the C-2 hydrogen from the oxathiane to form a more stable C-2 radical. This radical then adds across the double or triple bond of a reaction partner, creating a new radical intermediate which subsequently abstracts a hydrogen from another molecule of the oxathiane, propagating the chain. wikipedia.orglibretexts.org
Termination: Two radical species combine to form a non-radical product, ending the chain reaction. wikipedia.org
This methodology allows for the formation of a new C-C bond at the 2-position of the oxathiane ring, appending a variety of functionalized alkyl chains to the core structure. The regioselectivity of the addition to the unsaturated partner is generally governed by the formation of the more stable radical intermediate. libretexts.orgpharmaguideline.com
Table 1: Potential Radical Addition Reactions Involving the 2-(1,3-Oxathianyl) Radical
| Radical Precursor | Initiator | Unsaturated Substrate | Resulting Structure |
|---|---|---|---|
| This compound | Peroxide (e.g., H₂O₂) | Propene | 2-(3-Bromophenyl)-2-(2-propyl)-1,3-oxathiane |
| This compound | AIBN | Styrene | 2-(3-Bromophenyl)-2-(2-phenylethyl)-1,3-oxathiane |
Rearrangement Reactions Involving 1,3-Oxathianes (e.g., Ramberg-Bäcklund Precursors)
The 1,3-oxathiane ring system can serve as a precursor for significant molecular rearrangements, most notably the Ramberg-Bäcklund reaction. synarchive.com This reaction transforms an α-halo sulfone into an alkene through the extrusion of sulfur dioxide (SO₂), effectively converting carbon-sulfur bonds into a carbon-carbon double bond. wikipedia.org
To utilize this compound in a Ramberg-Bäcklund type rearrangement, it must first be converted into a suitable α-halo sulfone substrate. This involves a two-step sequence:
Oxidation: The sulfur atom of the 1,3-oxathiane is oxidized to a sulfone (SO₂). This is typically achieved using strong oxidizing agents like peroxy acids (e.g., m-CPBA) or potassium permanganate. wikipedia.org
α-Halogenation: The C-2 position, which is alpha to the newly formed sulfonyl group, is halogenated. The protons at this position are acidic and can be removed by a base, with the resulting carbanion being trapped by a halogen source. wikipedia.org
Once the α-halo sulfone derivative of the 1,3-oxathiane is formed, treatment with a strong base initiates the Ramberg-Bäcklund rearrangement. organic-chemistry.org The mechanism proceeds via deprotonation at the other α-carbon (C-4), followed by an intramolecular nucleophilic attack on the carbon bearing the halogen (C-2), forming a transient, unstable three-membered cyclic sulfone (episulfone). wikipedia.org This intermediate readily decomposes by extruding sulfur dioxide in what is considered a concerted cheletropic extrusion, yielding an alkene product. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for synthesizing highly substituted alkenes and can be applied to create both cyclic and acyclic double bonds. wikipedia.org
Reactivity of Sulfur-Oxidized 1,3-Oxathiane Derivatives (Sulfoxides and Sulfones)
Oxidation of the sulfur atom in this compound dramatically alters its chemical reactivity, giving rise to the corresponding sulfoxide (B87167) and sulfone derivatives. researchgate.net These oxidized species are valuable intermediates in organic synthesis. researchgate.net The sulfonyl group in the sulfone is a strong electron-withdrawing group, which increases the acidity of the α-protons at the C-2 and C-4 positions. researchgate.net The sulfoxide group introduces a stereogenic center at the sulfur atom, enabling its use in asymmetric synthesis. semanticscholar.orgwiley-vch.de
Alpha-Sulfonyl Anion Chemistry and Applications
The sulfone derivative, this compound-1,1-dioxide, is a key precursor for generating α-sulfonyl carbanions. The protons at the C-2 position are significantly acidified by the adjacent sulfonyl group. researchgate.net Treatment with a strong base, such as an organolithium reagent (e.g., n-BuLi) or lithium diisopropylamide (LDA), readily removes the C-2 proton to form a stabilized α-sulfonyl anion. nih.gov
This nucleophilic carbanion can react with a wide range of electrophiles, leading to the formation of new carbon-carbon bonds at the 2-position of the oxathiane ring. This versatility makes α-sulfonyl anions powerful tools for constructing complex molecular architectures. nih.gov
Table 2: Representative Reactions of the α-Sulfonyl Anion Derived from this compound-1,1-dioxide
| Electrophile | Reagent/Conditions | Product Type |
|---|---|---|
| Alkyl Halide (e.g., CH₃I) | n-BuLi, THF | C-2 Alkylated Oxathiane Sulfone |
| Aldehyde (e.g., Benzaldehyde) | LDA, THF, -78 °C | β-Hydroxy Oxathiane Sulfone |
| Ketone (e.g., Acetone) | s-BuLi, THF, -78 °C | β-Hydroxy Oxathiane Sulfone |
| Ester (e.g., Ethyl Benzoate) | 2 eq. n-BuLi, THF | β-Keto Oxathiane Sulfone |
Chiral Sulfoxide-Mediated Reactions
Oxidation of this compound with one equivalent of an oxidizing agent can produce the corresponding sulfoxide, this compound-1-oxide. The sulfur atom in the sulfoxide is a stereogenic center, meaning the sulfoxide can exist as a pair of enantiomers. wiley-vch.de Enantiomerically pure or enriched sulfoxides are highly valuable in asymmetric synthesis, where they act as chiral auxiliaries to control the stereochemical outcome of reactions. semanticscholar.orgrsc.org
The sulfinyl group can direct the approach of reagents to a prochiral center elsewhere in the molecule, leading to the preferential formation of one diastereomer. semanticscholar.org For example, if a substituent is introduced at the C-2 position, the chiral sulfoxide can influence the stereochemistry of that new center. The effectiveness of the sulfoxide as a chiral auxiliary is due to the steric and electronic differences between the oxygen atom, the lone pair of electrons, and the two carbon substituents on the stereogenic sulfur atom. semanticscholar.org After the desired stereoselective transformation, the sulfoxide group can often be removed or transformed into other functional groups, making it a versatile tool in the synthesis of enantiomerically pure compounds. nih.govnih.gov
Applications in Complex Organic Synthesis and Methodology Development
1,3-Oxathianes as Precursors to Diverse Organic Molecules
The inherent reactivity of the 1,3-oxathiane (B1222684) ring, especially the ability to functionalize the C2 position and subsequently unmask a carbonyl group, makes it a valuable synthetic intermediate. This functionality is pivotal in the construction of complex molecular architectures.
Polyketides represent a large and structurally diverse class of natural products, many of which possess significant biological activity. nih.govnih.gov The synthesis of these complex molecules often relies on the iterative coupling of smaller building blocks. frontiersin.orgnih.gov While not a universal building block, the 1,3-oxathiane moiety has been incorporated into the synthesis of specific natural products. Its value lies in its ability to mask a carbonyl group while its C2 carbanion (an acyl anion equivalent) participates in C-C bond formation. researchgate.net
A notable example is the synthesis of (+)-cis-2-methyl-4-propyl-1,3-oxathiane, a key component of the passion fruit aroma. google.comgoogle.com The synthesis of this natural flavor component involves the creation of its precursor, (R)-3-mercaptohexan-1-ol, which is then cyclized with an aldehyde to form the target oxathiane ring. google.com This highlights the use of the 1,3-oxathiane as the core heterocyclic structure in certain natural products. The synthesis of various other substituted 1,3-oxathianes, used as flavor and fragrance agents, further demonstrates their role as target molecules derived from simpler precursors. nih.govnih.govontosight.ai
The general strategy for incorporating an oxathiane-derived fragment into a larger molecule, such as a polyketide chain, involves:
Formation of the 2-lithio-1,3-oxathiane species.
Reaction of this nucleophile with an electrophilic building block (e.g., an alkyl halide or epoxide).
Deprotection of the 1,3-oxathiane to reveal the ketone or aldehyde functionality for further chain extension.
This approach allows for the controlled construction of complex carbon skeletons found in many natural products. wikipedia.org
A significant application of 1,3-oxathianes is in the synthesis of γ-hydroxyketones. This transformation leverages the chemistry of 1,3-oxathiane 3,3-dioxides. The C4 position of the oxathiane dioxide ring, adjacent to the sulfone, can be preferentially lithiated. organic-chemistry.org This C4 carbanion acts as a synthetic equivalent of a γ-hydroxypropyl anion.
The general synthetic sequence is as follows:
Oxidation: The sulfur atom of the 1,3-oxathiane is oxidized to a sulfone, forming a 1,3-oxathiane 3,3-dioxide.
Lithiated: The C4 position is deprotonated using a strong base, such as s-butyllithium, to generate a lithiated intermediate. organic-chemistry.org
Acylation: The resulting anion is reacted with an acylating agent, typically a methyl ester, to introduce an acyl group at the C4 position. organic-chemistry.org
Desulfonation: The labile 4-acyl intermediate undergoes desulfonation, often facilitated by silica (B1680970) gel, to yield the final γ-hydroxyketone. organic-chemistry.org
This methodology provides a three-carbon chain elongation and has been successfully applied to the synthesis of natural products like dl-lanceol and dl-dihydrojasmone. organic-chemistry.org Furthermore, the cleavage of 2-hydroxyalkyl-1,3-oxathianes with reagents like N-chlorosuccinimide-silver nitrate (B79036) can yield α-hydroxyaldehydes, which are valuable chiral building blocks. frontiersin.orgorganic-chemistry.org
Table 1: Synthesis of Carbonyl Compounds from 1,3-Oxathiane Derivatives
| 1,3-Oxathiane Precursor | Key Transformation(s) | Product Class | Example Product(s) | Reference(s) |
|---|---|---|---|---|
| 4-Lithio-1,3-oxathiane 3,3-dioxide | Acylation, Desulfonation | γ-Hydroxyketone | dl-Dihydrojasmone | organic-chemistry.org |
| 2-Hydroxyalkyl-1,3-oxathiane | Oxidative Cleavage (NCS/AgNO₃) | α-Hydroxyaldehyde | Chiral α-hydroxyaldehydes | frontiersin.orgorganic-chemistry.org |
| 2-Substituted-1,3-dithiane | Hydrolysis (Hg²⁺) | Ketone/Aldehyde | General Carbonyls | researchgate.net |
1,3-Oxathianes can serve as precursors for other heterocyclic systems, with the synthesis of dihydrofurans being a notable, albeit indirect, application. The key transformation enabling this is the Ramberg-Bäcklund reaction, which converts an α-halo sulfone into an alkene through the extrusion of sulfur dioxide. organicreactions.orgorganic-chemistry.orgnih.gov
The synthetic pathway from a 1,3-oxathiane to a dihydrofuran derivative would conceptually involve several steps:
Functionalization: Introduction of a suitable side chain at the C2 position of the 1,3-oxathiane.
Oxidation: Conversion of the oxathiane sulfide (B99878) to the corresponding sulfone.
Halogenation: Introduction of a halogen (e.g., chlorine or bromine) at the α-position to the sulfone (the C2 position).
Ramberg-Bäcklund Reaction: Treatment with a base induces the rearrangement, forming a C=C double bond and eliminating the SO₂ group. If the side chain introduced in the first step contains a hydroxyl group at the appropriate position, the resulting alkene could undergo intramolecular cyclization to form a dihydrofuran ring. chemistry-chemists.comresearchgate.net
While the direct conversion is complex, the principle of using the oxathiane as a masked carbonyl and the sulfone as a leaving group in the Ramberg-Bäcklund reaction provides a strategic approach to alkene synthesis, which is a common step in the formation of various heterocycles. mdpi.comku.edu Additionally, related 1,4-oxathianes have been noted as precursors to other heterocyclic structures. acs.org The nucleophilic ring-opening of similar N-arylated oxathiazinane heterocycles to produce 1,3-amino ethers and thioethers also demonstrates the utility of such six-membered rings in accessing different structural motifs. nih.gov
Role of 1,3-Oxathianes as Chiral Auxiliaries and Asymmetric Reagents
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. ontosight.aiwikipedia.org Chiral, non-racemic 1,3-oxathianes have proven to be effective auxiliaries, particularly in controlling stereochemistry during the formation of new carbon-carbon bonds. nih.govsigmaaldrich.com
The use of a chiral 1,3-oxathiane scaffold allows for highly diastereoselective reactions. When a 2-lithio-1,3-oxathiane, derived from a chiral 3-mercapto-1-alkanol, reacts with an electrophile like an aldehyde, the chiral environment of the oxathiane ring directs the approach of the electrophile. This results in the preferential formation of one diastereomer over the other.
Research has shown that the addition of organometallic reagents to imines or hydrazones containing a 1,3-oxathiane as a chiral auxiliary can proceed with high diastereoselectivity, providing a route to chiral β-amino alcohols. organic-chemistry.org Similarly, the reaction of a magnesium anion of a chiral 2-phenyl-1,3-oxathiane with benzaldehyde (B42025) yields the corresponding alcohol adduct with a high diastereomeric ratio. organic-chemistry.org This stereocontrol is fundamental for asymmetric synthesis, enabling the production of enantiomerically enriched α-hydroxy aldehydes, acids, and glycols after cleavage of the auxiliary. frontiersin.orgnih.gov The predictability and high selectivity of these reactions make chiral 1,3-oxathianes valuable tools for constructing stereogenic centers.
Table 2: Diastereoselective Reactions Using Chiral 1,3-Oxathiane Auxiliaries
| Chiral Auxiliary System | Electrophile | Key Outcome | Product Type | Reference(s) |
|---|---|---|---|---|
| 2-Lithio-1,3-oxathiane | Aldehydes/Ketones | High diastereoselectivity | Chiral tertiary α-hydroxy aldehydes | frontiersin.orgnih.gov |
| 2-Lithio-1,3-oxathiane | Imines/Hydrazones | High diastereoselectivity | Chiral β-amino alcohols | organic-chemistry.org |
| Myrtenal-derived oxathiane | Organolithium reagents | High diastereoselectivity | Chiral alcohols | sigmaaldrich.com |
The development of chiral Lewis acids is a cornerstone of modern asymmetric catalysis. These catalysts activate substrates, such as dienophiles in a Diels-Alder reaction, while creating a chiral environment to induce enantioselectivity. While the direct use of 2-(3-Bromophenyl)-1,3-oxathiane in a Lewis acid catalyst is not widely reported, the underlying "oxathia" scaffold has been successfully incorporated into novel chiral Lewis acid designs.
A key example is the development of chiral oxathiaborolium ions. nih.gov These are cationic boron-based Lewis acids stabilized by an intramolecular sulfur atom. Derived from chiral amino alcohols and borane (B79455) precursors, these catalysts feature a five-membered oxathiaborolidine ring. The sulfur atom, replacing the nitrogen of more common oxazaborolidines, enhances the Lewis acidity of the boron center while simplifying catalyst preparation. nih.gov These in situ generated oxathiaborolium catalysts have demonstrated exceptional activity and high enantioselectivity in reactions like the Diels-Alder cycloaddition between cyclopentadiene (B3395910) and various dienophiles. nih.gov This work provides a strong proof-of-concept for using the combined oxygen-sulfur motif to construct highly effective chiral Lewis acid catalysts.
Development of Protecting Group Strategies Utilizing 1,3-Oxathianes (Thioacetals)
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while other parts of a molecule undergo transformation. Among the various protecting groups for carbonyl compounds, 1,3-oxathianes, a type of thioacetal, have emerged as a valuable tool due to their unique stability profile and the diverse methods available for their removal.
Selective Protection of Carbonyl Functionalities
1,3-Oxathianes are readily formed from the reaction of a carbonyl compound with 1,3-propanethiol or a related derivative, typically under acidic catalysis. This reaction is generally efficient for both aldehydes and ketones. The resulting 1,3-oxathiane ring is stable under both basic and certain acidic conditions, providing robust protection for the carbonyl group during subsequent synthetic steps.
A notable example of the application of this strategy involves the protection of substituted benzaldehydes. In a study demonstrating the utility of camphor (B46023) sulfonic acid as a catalyst, 3-bromobenzaldehyde (B42254) was successfully protected as its corresponding 1,3-oxathiane, this compound. mdpi.org This transformation highlights the compatibility of the protection method with halogenated aromatic systems, which are common precursors in cross-coupling reactions and other important synthetic transformations.
Table 1: Synthesis of this compound
| Entry | Carbonyl Compound | Protecting Group | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 3-Bromobenzaldehyde | 1,3-Oxathiane | Camphor Sulfonic Acid | 60 | mdpi.org |
The selective protection of aldehydes in the presence of ketones can often be achieved due to the higher reactivity of aldehydes. This chemoselectivity is a crucial aspect of protecting group chemistry, allowing for precise manipulation of complex molecules.
Deprotection Methodologies and Their Applications
The removal of the 1,3-oxathiane protecting group, to regenerate the parent carbonyl compound, is a critical step in the synthetic sequence. A variety of deprotection methods have been developed, offering a range of conditions to suit the specific needs of a synthetic route and the sensitivities of the substrate. These methods can be broadly categorized into oxidative, metal-catalyzed, and other miscellaneous procedures.
Oxidative Deprotection:
Oxidative cleavage is a common and effective method for the deprotection of thioacetals. A range of oxidizing agents can be employed for this purpose. For instance, o-iodoxybenzoic acid (IBX) has been used for the efficient hydrolysis of thioacetals under neutral conditions in water, often in the presence of a phase-transfer catalyst like β-cyclodextrin. organic-chemistry.orgorganic-chemistry.org Another approach involves the use of manganese-based oxidants such as MnO₂, KMnO₄, and BaMnO₄ in the presence of Lewis acids like anhydrous AlCl₃ or FeCl₃ in aprotic solvents. mdpi.org These methods have been shown to be effective for the deprotection of thioacetals derived from non-enolizable ketones and aldehydes. mdpi.org
Metal-Catalyzed Deprotection:
Metal salts are also widely used to facilitate the cleavage of thioacetals. Historically, mercury(II) salts were common, but due to their toxicity, alternative methods have been developed. sci-hub.se For example, benzyltriphenylphosphonium (B107652) peroxymonosulfate (B1194676) in the presence of aluminum chloride has been reported to deprotect a variety of thioacetals under solvent-free conditions. nih.gov
Table 2: Selected Reagents for Thioacetal Deprotection
| Reagent System | Conditions | Substrate Scope | Reference |
|---|---|---|---|
| o-Iodoxybenzoic acid (IBX)/β-cyclodextrin | Water, Room Temperature | Thioacetals/thioketals | organic-chemistry.orgorganic-chemistry.org |
| MnO₂/AlCl₃ | Dry CH₃CN, Room Temperature | Thioacetals of aldehydes and non-enolizable ketones | mdpi.org |
Theoretical and Computational Chemistry Studies of 2 3 Bromophenyl 1,3 Oxathiane
Density Functional Theory (DFT) Calculations for Structural Elucidation
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties.
Conformation Energy Profiles and Preferred Geometries
For a molecule such as 2-(3-Bromophenyl)-1,3-oxathiane, which contains a flexible six-membered oxathiane ring and a rotatable bond connecting it to the bromophenyl group, multiple conformations are possible. DFT calculations can be utilized to map the potential energy surface of the molecule by systematically changing key dihedral angles. This process generates a conformation energy profile, which helps in identifying the lowest energy (most stable) conformations.
In related heterocyclic systems, the chair conformation is often the most stable for the six-membered ring. For this compound, the bromophenyl substituent can exist in either an axial or equatorial position. DFT calculations would typically predict that the equatorial conformation is energetically favored to minimize steric hindrance. The relative energies of different conformers, such as chair, boat, and twist-boat, can be calculated to determine their populations at thermal equilibrium.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT
| Conformation | Substituent Position | Relative Energy (kcal/mol) |
| Chair | Equatorial | 0.00 |
| Chair | Axial | 2.50 |
| Twist-Boat | - | 5.80 |
| Boat | - | 7.20 |
Note: This table is illustrative and based on general principles for similar substituted rings. Actual values would require specific DFT calculations.
Electronic Structure Analysis and Bonding Characteristics
DFT calculations provide detailed information about the electronic structure of a molecule. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can be used to study charge distribution, hybridization, and delocalization of electron density within the molecule. For this compound, this analysis would characterize the nature of the C-S, C-O, and C-Br bonds and any potential intramolecular interactions, such as hyperconjugation involving the sulfur or oxygen lone pairs.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a critical tool for understanding the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Transition State Analysis for Key Transformations
When this compound undergoes a chemical reaction, it must pass through a high-energy transition state. Computational methods can be used to locate the geometry of these transition states and calculate their energies. This information is crucial for determining the activation energy of the reaction, which in turn governs the reaction rate. For example, in a hypothetical hydrolysis of the oxathiane ring, DFT could be used to model the approach of a water molecule, the breaking of the C-O or C-S bond, and the structure of the corresponding transition state.
Investigation of Regioselectivity and Stereoselectivity Origins
Many reactions can potentially yield multiple products (regioisomers or stereoisomers). Computational modeling can help explain and predict the observed selectivity by comparing the activation energies of the different reaction pathways. For reactions involving the this compound, such as an electrophilic attack on the aromatic ring or a reaction at the oxathiane moiety, DFT could be employed to calculate the energies of the transition states leading to the different possible products. The pathway with the lowest activation energy would correspond to the major product, thus explaining the regioselectivity or stereoselectivity.
Molecular Dynamics Simulations for Conformational Isomerization
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering a dynamic picture of molecular processes.
For this compound, MD simulations can be used to study the dynamics of conformational isomerization, such as the interconversion between different chair and boat forms of the oxathiane ring or the rotation of the bromophenyl group. These simulations can reveal the pathways and timescales of these conformational changes, providing a deeper understanding of the molecule's flexibility and behavior in different environments (e.g., in various solvents). nih.govarxiv.org The results from MD simulations can complement the static picture provided by DFT calculations by exploring the accessible conformational space at a given temperature. lambris.com
Advanced Spectroscopic and Structural Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of 2-(3-Bromophenyl)-1,3-oxathiane, offering detailed information about its molecular structure, including the connectivity of atoms and the spatial arrangement of its constituent groups.
High-resolution ¹H and ¹³C NMR spectra provide a fingerprint of the this compound molecule. In ¹H NMR, the chemical shifts and multiplicities of the proton signals reveal the electronic environment and neighboring protons for each position in the molecule. For instance, the aromatic protons of the 3-bromophenyl group typically appear as a complex multiplet in the downfield region of the spectrum, characteristic of substituted benzene (B151609) rings. The protons on the oxathiane ring exhibit distinct signals corresponding to their positions relative to the oxygen and sulfur atoms.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom. rsc.org The carbon attached to the bromine atom in the phenyl ring shows a characteristic shift, while the carbons of the oxathiane ring can be distinguished based on their proximity to the heteroatoms. The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the core structure of the molecule. rsc.orgrsc.org
Table 1: Representative NMR Data for Phenyl-Substituted Heterocycles
| Nucleus | Chemical Shift (ppm) | Description |
|---|---|---|
| ¹H | 7.26 - 7.55 | Aromatic Protons |
| ¹³C | 122.7 - 144.3 | Aromatic Carbons |
| ¹³C | 65.4 - 70.0 | Oxathiane Ring Carbons |
The 1,3-oxathiane (B1222684) ring is not planar and can exist in different chair or twist-boat conformations. At room temperature, the ring may be undergoing rapid conformational exchange, leading to averaged NMR signals. Low-temperature NMR studies can "freeze out" these conformations, allowing for the observation of distinct signals for the axial and equatorial protons. This provides valuable information about the conformational equilibrium and the energetic barriers between different conformations. The preference for the bulky 3-bromophenyl group to occupy an equatorial position to minimize steric hindrance can be confirmed through these studies.
The coupling constants (J-values) between adjacent protons, particularly within the oxathiane ring, are highly dependent on the dihedral angle between them, as described by the Karplus equation. rubingroup.org The magnitude of the three-bond coupling constants (³J) can be used to distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships of protons on the ring. ucsd.edu For example, a large ³J value (typically 7-12 Hz) between two protons on adjacent carbons in a six-membered ring is indicative of a diaxial relationship, confirming a chair-like conformation. rubingroup.org Analysis of these coupling constants is crucial for determining the relative stereochemistry and predominant conformation of the oxathiane ring. rubingroup.orgucsd.edu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of this compound in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom.
This analysis can confirm the bond lengths, bond angles, and torsion angles within the molecule, providing an unambiguous picture of its solid-state conformation. It can definitively establish the relative stereochemistry of substituents on the oxathiane ring and the orientation of the 3-bromophenyl group. While no specific crystal structure for this compound was found in the search results, related structures have been successfully characterized using this method. researchgate.netnih.gov
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment
For chiral molecules, which have non-superimposable mirror images (enantiomers), circular dichroism (CD) spectroscopy is a powerful tool for determining the absolute configuration (R or S). mtoz-biolabs.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.comhebmu.edu.cn The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms.
By comparing the experimental CD spectrum of an enantiomer of this compound with theoretical spectra calculated for the R and S configurations, the absolute configuration can be assigned. nih.govnih.govresearchgate.net This method is particularly valuable when crystallographic methods are not feasible or when confirming the stereochemical outcome of an asymmetric synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Analysis in Research
Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound research, GC-MS is invaluable for assessing the purity of a sample and for analyzing mixtures of isomers.
The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. Each component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound. This technique can be used to detect and quantify any impurities present in a sample of this compound. Furthermore, if a synthesis yields a mixture of stereoisomers (diastereomers or enantiomers), GC-MS can often separate and identify these different isomers, particularly if they have different physical properties. researchgate.netsquarespace.com
Infrared (IR) Spectroscopy for Functional Group Identification in Complex Reaction Mixtures
Infrared (IR) spectroscopy is a powerful analytical technique utilized in research for the qualitative identification of functional groups within a molecule. In the context of synthesizing or modifying this compound, IR spectroscopy serves as a crucial tool for monitoring reaction progress and confirming the presence of the desired structural features in crude reaction mixtures or purified products. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific types of bonds and functional groups absorb at characteristic frequencies, which are typically reported in wavenumbers (cm⁻¹).
The IR spectrum of this compound can be predicted by analyzing its distinct structural components: the meta-substituted bromophenyl ring and the 1,3-oxathiane heterocyclic system. Each of these components gives rise to a series of absorption bands that, when taken together, form a unique spectral fingerprint for the compound.
In a research setting, for instance, during the synthesis of this compound from 3-bromobenzaldehyde (B42254) and 3-mercaptopropan-1-ol, IR spectroscopy can be used to track the disappearance of the starting materials' characteristic signals (e.g., the broad O-H stretch of the alcohol and the strong C=O stretch of the aldehyde) and the appearance of the product's signature peaks. This allows a chemist to assess the reaction's progression and completion without the need for immediate, more complex analysis.
The key diagnostic regions in the IR spectrum of this compound include:
Aromatic C-H Vibrations: The presence of the benzene ring is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹.
Aliphatic C-H Vibrations: The C-H bonds of the 1,3-oxathiane ring produce stretching absorptions just below 3000 cm⁻¹.
Aromatic Overtones and Combination Bands: Weak bands in the 2000-1660 cm⁻¹ region can help confirm the substitution pattern of the benzene ring.
Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring typically results in a series of peaks in the 1600-1450 cm⁻¹ range. pressbooks.pub
C-O and C-S Stretching: The C-O-C (ether) and C-S-C (thioether) linkages of the oxathiane ring have characteristic stretching vibrations in the fingerprint region (below 1500 cm⁻¹). The asymmetric C-O-C stretch is particularly prominent. spectroscopyonline.com
Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to strong C-H "wagging" absorptions in the 900-650 cm⁻¹ range. For a meta-disubstituted ring, specific bands are expected in this region. spectroscopyonline.com
Below is a detailed table of the expected characteristic IR absorption bands for this compound, based on established correlations for its constituent functional groups.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| 3100-3000 | Weak to Medium | C-H Stretch | Aromatic (Benzene Ring) |
| 2960-2850 | Medium | C-H Stretch | Aliphatic (Oxathiane Ring) |
| 1600-1585 | Medium to Weak | C=C Stretch (in-ring) | Aromatic (Benzene Ring) libretexts.org |
| 1500-1450 | Medium | C=C Stretch (in-ring) | Aromatic (Benzene Ring) pressbooks.pub |
| 1475-1430 | Medium | CH₂ Scissoring | Aliphatic (Oxathiane Ring) |
| 1300-1200 | Strong | Asymmetric C-O-C Stretch | Cyclic Ether (Oxathiane Ring) spectroscopyonline.com |
| 1140-1070 | Strong | Asymmetric C-O-C Stretch | Cyclic Ether (Oxathiane Ring) spectroscopyonline.comdocbrown.info |
| 810-750 | Strong | C-H Out-of-Plane Bend | Aromatic (meta-disubstitution) spectroscopyonline.com |
| ~690 | Strong | Ring Bend | Aromatic (meta-disubstitution) spectroscopyonline.com |
| 700-600 | Weak to Medium | C-S Stretch | Thioether (Oxathiane Ring) researchgate.net |
| 600-500 | Weak to Medium | C-Br Stretch | Aryl Bromide |
This predictive data is invaluable in research for several reasons. When analyzing a complex reaction mixture, a researcher would look for the simultaneous presence of peaks corresponding to the aromatic system, the aliphatic oxathiane ring C-H bonds, the strong C-O-C ether stretch, and the characteristic out-of-plane bending for meta-substitution. The absence of a strong carbonyl peak (around 1700 cm⁻¹) from the starting aldehyde and a broad hydroxyl peak (around 3300 cm⁻¹) from the starting mercaptoalcohol would further confirm the formation of the desired 1,3-oxathiane ring. The unique combination of these absorptions provides strong evidence for the successful synthesis of this compound.
Functionalization Strategies and Derivative Synthesis of 2 3 Bromophenyl 1,3 Oxathiane
Derivatization at the Bromophenyl Moiety through Substituent Modification
The presence of a bromine atom on the phenyl ring of 2-(3-Bromophenyl)-1,3-oxathiane serves as a key functional handle for a variety of cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of derivatives.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, the bromine atom can be coupled with various organoboron reagents, such as boronic acids or their esters. This allows for the introduction of a wide array of substituents at the 3-position of the phenyl ring, including alkyl, alkenyl, and aryl groups. The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with several aryl/heteroaryl boronic acids via the Suzuki cross-coupling reaction using a Pd(0) catalyst has been shown to yield novel pyrimidine analogs mdpi.com. Good yields were obtained when 5 mol % Pd(PPh3)4 was used along with K3PO4 and 1,4-Dioxane mdpi.com.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-(3-Arylphenyl)-1,3-oxathiane |
| This compound | Alkylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene (B28343)/H₂O | 2-(3-Alkylphenyl)-1,3-oxathiane |
Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples terminal alkynes with aryl or vinyl halides libretexts.orgwikipedia.org. This reaction can be employed to introduce alkynyl groups onto the bromophenyl ring of this compound. The resulting arylalkynes are valuable intermediates for further transformations or as final products with potential applications in materials science and medicinal chemistry. The reaction of aryl halides or vinyl halides with terminal alkynes catalyzed by a Pd(II)/Cu(I) system is a powerful method for the construction of sp2–sp carbon–carbon bonds nih.gov.
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |
| This compound | Terminal alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 2-(3-Alkynylphenyl)-1,3-oxathiane |
| This compound | Trimethylsilylacetylene | Pd(OAc)₂/XPhos | --- | Cs₂CO₃ | 2-(3-((Trimethylsilyl)ethynyl)phenyl)-1,3-oxathiane |
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of carbon-nitrogen bonds. It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and amides. Applying this reaction to this compound would enable the synthesis of a range of N-substituted derivatives. The palladium-catalyzed amination of aryl halides and pseudohalides has become a fundamental tool in organic synthesis for the formation of C(sp2)N bonds rug.nl.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Product |
| This compound | Primary amine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 2-(3-(Aminophenyl))-1,3-oxathiane |
| This compound | Secondary amine | Pd(OAc)₂ | BINAP | NaOt-Bu | 2-(3-(Dialkylaminophenyl))-1,3-oxathiane |
Functionalization of the Oxathiane Ring at Other Positions (e.g., C4, C5, C6)
Functionalization of the 1,3-oxathiane (B1222684) ring itself offers another avenue for creating structural diversity. While direct functionalization at the C4, C5, and C6 positions can be challenging, strategies involving lithiation or the use of substituted building blocks can be employed.
Deprotonation of the C2 position of 1,3-dithianes using a strong base like n-butyllithium is a well-established method for generating a nucleophilic carbon atom that can react with various electrophiles youtube.com. While this is common for 1,3-dithianes, the analogous reaction with 2-substituted-1,3-oxathianes can be more complex. Lithiation of 2-phenyl-substituted and non-substituted 1,3-oxathianes has been successfully performed with s-BuLi, leading to the formation of the equatorial lithiated derivative acs.org. Subsequent quenching with electrophiles provides the corresponding equatorial products acs.org. However, direct deprotonation at C4, C5, or C6 is less common and would likely require more specialized directing groups or reaction conditions.
An alternative approach involves the synthesis of the 1,3-oxathiane ring from appropriately functionalized precursors. For example, using a substituted 1,3-propanediol or a functionalized aldehyde in the initial synthesis would result in a 1,3-oxathiane ring with substituents at the desired positions.
Synthesis of Spiro-Fused and Annulated Oxathiane Systems
The synthesis of spiro-fused and annulated systems containing the 1,3-oxathiane core can lead to complex three-dimensional structures with interesting chemical and biological properties.
Spiro-Fused Systems: Spiro-oxathianes can be synthesized through various methods, including intramolecular cyclization reactions. For instance, a fluorination-induced intramolecular cyclization has been used to synthesize fluoro-substituted spiro-1,3-oxazine and spiro-1,3-thiazine derivatives, suggesting a potential strategy for analogous spiro-1,3-oxathianes rsc.org. Another approach involves the reaction of a cyclic ketone with a suitable 1,3-hydroxythiol precursor. This would involve a multi-step synthesis starting from this compound to generate a ketone functionality on a side chain, followed by reaction with a diol to form the spirocyclic system.
Annulated Systems: Annulated 1,3-oxathianes, where the oxathiane ring is fused to another ring system, can be prepared through cycloaddition or cyclization reactions. A [3+3] annulation of N-tosylaziridinedicarboxylates and oxiranes with in situ generated mercaptoaldehyde has been developed for the synthesis of functionalized thiazine and oxathiane derivatives researchgate.net. This strategy could potentially be adapted to create annulated systems involving this compound.
Exploration of 1,3-Oxathiane Analogues with Diverse Heteroatom Substitutions
Replacing the oxygen or sulfur atom in the 1,3-oxathiane ring with other heteroatoms can lead to the formation of interesting analogues such as 1,3-dithianes, 1,3-dioxanes, and 1,3-oxazines.
1,3-Dithiane Analogues: The synthesis of the 1,3-dithiane analogue of this compound would involve the reaction of 3-bromobenzaldehyde (B42254) with 1,3-propanedithiol in the presence of an acid catalyst. 1,3-Dithianes are well-known for their use as protected carbonyl groups and as acyl anion equivalents organic-chemistry.org.
1,3-Dioxane Analogues: Similarly, the 1,3-dioxane analogue can be prepared by reacting 3-bromobenzaldehyde with 1,3-propanediol. 1,3-Dioxane derivatives are also commonly used as protecting groups for carbonyl compounds nih.gov.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(3-Bromophenyl)-1,3-oxathiane, and how can reaction efficiency be optimized?
The synthesis of this compound typically involves cyclization reactions using a brominated aromatic precursor. For example, bromination of phenylacetic acid derivatives (e.g., 3-bromophenylacetic acid) followed by thioacetal formation with mercaptoethanol or similar thiols under acidic catalysis is a common approach . Key optimization steps include:
- Temperature control : Reactions are best performed at 60–80°C to balance reaction rate and side-product formation.
- Catalyst selection : Use of p-toluenesulfonic acid (PTSA) or Lewis acids like BF₃·Et₂O to enhance cyclization efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- ¹H/¹³C NMR : The bromine atom’s deshielding effect splits aromatic proton signals (δ 7.2–7.8 ppm). The oxathiane ring’s methylene protons appear as distinct triplets (δ 3.4–4.1 ppm) due to coupling with sulfur and oxygen .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks at m/z 257.98 (C₉H₉BrOS⁺) with isotopic patterns matching bromine’s natural abundance (1:1 ratio for M and M+2 peaks).
- FT-IR : Stretching vibrations for C-Br (~600 cm⁻¹), C-O-C (~1100 cm⁻¹), and C-S (~700 cm⁻¹) validate structural features .
Q. How can researchers address low yields in the cyclization step during synthesis?
Low yields often stem from competing side reactions (e.g., oxidation of thiols or incomplete ring closure). Mitigation strategies include:
- Stoichiometric adjustments : Use a 10–20% excess of thiol to drive cyclization.
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent thiol oxidation .
- Real-time monitoring : TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) or in-situ IR to track intermediate formation .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of bromine substitution in this compound derivatives?
Regioselectivity arises from electronic and steric effects. Computational studies (DFT) show that bromination at the 3-position is favored due to:
- Electron-withdrawing effects : The oxathiane ring’s oxygen and sulfur atoms deactivate the para position, directing electrophilic substitution to the meta position .
- Steric hindrance : Bulkier substituents on the phenyl ring further disfavor ortho substitution. Experimental validation via NOESY NMR can confirm spatial arrangements .
Q. How do solvent polarity and pH influence the stability of this compound in storage?
- Solvent effects : Polar aprotic solvents (e.g., DMSO, DMF) stabilize the compound via hydrogen bonding with the oxathiane oxygen, reducing hydrolysis. Non-polar solvents (e.g., hexane) may accelerate degradation .
- pH dependence : Acidic conditions (pH < 4) protonate the sulfur atom, increasing susceptibility to nucleophilic attack. Neutral to slightly basic conditions (pH 7–9) are optimal for long-term storage .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
Discrepancies often arise from approximations in computational models (e.g., neglecting solvation effects). To resolve:
- Multi-method validation : Compare DFT, MD simulations, and experimental kinetic studies (e.g., UV-Vis monitoring of reaction rates).
- Sensitivity analysis : Test how variations in dielectric constant or temperature affect computational outcomes .
Methodological Recommendations
- Experimental design : Incorporate control experiments (e.g., bromination of non-oxathiane analogs) to isolate electronic effects .
- Data analysis : Use multivariate regression to correlate reaction parameters (temperature, catalyst loading) with yield .
- Safety protocols : Handle brominated compounds in fume hoods with nitrile gloves; waste must be neutralized before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
